4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound that features both a methoxycarbonyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-methoxycarbonylphenyl)benzoate followed by hydrolysis to yield the desired acid. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-(4-Methoxycarbonylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: this compound.
Scientific Research Applications
4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used as a building block in drug development.
Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-(4-Methoxycarbonylphenyl)-2-nitrobenzoic acid depends on the specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the methoxycarbonyl group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitro group.
4-Carboxyphenylboronic acid: Contains a carboxylic acid group instead of a methoxycarbonyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a methoxycarbonyl group.
Properties
IUPAC Name |
4-(4-methoxycarbonylphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(8-11)16(20)21/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDCGELEFAFKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690724 |
Source
|
Record name | 4'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-80-3 |
Source
|
Record name | 4'-(Methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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